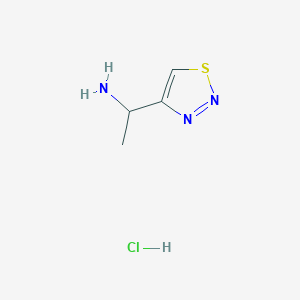

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Derivatization at the Amine Group

The primary amine undergoes alkylation or acylation:

-

S-Alkylation : Reacting with 2-bromoacetophenone derivatives in acetone yields S-substituted thiadiazole derivatives (e.g., 3a–l in ).

-

Azo Coupling : Diazotization with NaNO₂/HCl at 0–5°C followed by coupling with 4-dimethylaminobenzaldehyde produces azo-linked derivatives .

Substitution Reactions

Oxidation and Reduction

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic or neutral medium | Sulfoxides or sulfones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, 0°C | Thiadiazoline derivatives |

Cycloaddition and Cross-Coupling

-

Copper-Catalyzed Coupling : Using Cu(OAc)₂ and Xantphos in DMSO enables Suzuki-Miyaura-type cross-coupling with arylboronic acids .

-

Cyclization with CS₂ : Hydrazides react with CS₂ under alkaline conditions to form thiadiazole-2-thiols (e.g., 2 in ).

Mechanistic Insights

-

S-Substitution Confirmation : HMBC analysis of compound 3k confirmed S-alkylation over N-alkylation, showing correlation between methylene hydrogens (δ 4.8 ppm) and carbonyl carbon (δ 194 ppm) .

-

Docking Studies : Thiadiazole derivatives exhibit hydrogen bonding with Tyr132/Tyr118 in sterol demethylase, suggesting bioactivity linked to electronic effects of substituents .

Reaction Yields and Optimization

| Compound | Substituent | Yield (%) | Reference |

|---|---|---|---|

| 3k | 2,4-Dichlorophenyl | 78 | |

| 3l | 4-Nitrophenyl | 82 | |

| 2 | 4-Chlorophenylthio | 65 |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial and antifungal properties. Its mechanism of action often involves disrupting essential cellular processes such as cell wall synthesis and protein function. The compound has been tested against various microorganisms, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 16 µg/mL | Disruption of membrane integrity |

| Staphylococcus aureus | 8 µg/mL | Inhibition of protein synthesis |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 10.28 | Inhibition of ERK1/2 signaling |

| Other Thiadiazole Derivative | HCT116 (Colorectal) | 0.092 | Induction of apoptosis via caspase activation |

Studies have indicated that the compound can inhibit the growth of human cancer cell lines such as lung (A549), liver (HEPG2), and colorectal cancer (HCT116) cells. The specific IC50 values highlight its potency in targeting these cancers.

Agricultural Applications

Pesticidal Properties

The compound is also being explored for its potential use as a pesticide or herbicide. Thiadiazole derivatives are known for their biocidal properties and have been investigated for their effectiveness against various agricultural pests.

Table 3: Pesticidal Efficacy of Thiadiazole Derivatives

| Target Pest | Efficacy (%) | Mechanism of Action |

|---|---|---|

| Aphis gossypii | 85 | Disruption of feeding behavior |

| Tetranychus urticae | 78 | Inhibition of reproduction |

Thiadiazole derivatives have shown promising results in field trials, indicating their potential as effective agricultural chemicals.

Materials Science Applications

Development of New Materials

In materials science, this compound is being investigated for its potential in creating materials with unique properties such as conductivity and fluorescence. The thiadiazole ring system allows for the design of novel compounds that can be utilized in electronic devices and sensors.

Case Studies

Case Study 1: Antifungal Activity Investigation

A study conducted on the antifungal activity of thiadiazole derivatives highlighted their ability to inhibit ergosterol biosynthesis in fungi. The research involved docking studies on the enzyme responsible for ergosterol production, revealing that these compounds could serve as effective antifungal agents.

Case Study 2: Synthesis and Characterization

Another study focused on the synthesis of novel thiadiazole derivatives using various reagents and conditions. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and establishing a correlation between structure and biological activity.

Mécanisme D'action

The mechanism of action of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in the substituents attached to the ring.

Thiosemicarbazide Derivatives: These compounds are precursors in the synthesis of thiadiazoles and have similar chemical properties.

Uniqueness

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of the thiadiazole moiety is crucial for its biological activity due to the unique electronic properties and potential for interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds with a 1,3,4-thiadiazole scaffold have demonstrated significant activity against various bacterial and fungal strains. A review noted that derivatives of 2-amino-1,3,4-thiadiazole exhibited higher antimicrobial activity compared to standard drugs .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antibacterial | 8 µg/mL |

| 2-Amino-1,3,4-thiadiazole-NH2 | Antifungal | 16 µg/mL |

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine | Broad-spectrum | 4-32 µg/mL |

Anticancer Activity

Recent research has indicated that thiadiazole derivatives possess anticancer properties. For example, a study involving molecular docking revealed that certain derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for cancer cell proliferation . This inhibition suggests potential use in cancer therapies.

Case Study:

A novel derivative synthesized from this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines .

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives

| Compound | Inflammatory Model | Result |

|---|---|---|

| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine | Carrageenan-induced paw edema | Significant reduction (p < 0.01) |

| Thiadiazole derivative X | LPS-induced inflammation | Marked decrease in TNF-alpha levels |

The biological activities of thiadiazoles are attributed to their ability to interact with various biomolecules such as enzymes and receptors. The presence of nitrogen and sulfur atoms in the thiadiazole ring enhances their reactivity and binding affinity to target sites within cells.

Propriétés

IUPAC Name |

1-(thiadiazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDPUUGRONAQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.